molecular formula C20H19N3O6S B2601323 methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate CAS No. 1795455-09-2

methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate

Cat. No.: B2601323
CAS No.: 1795455-09-2
M. Wt: 429.45
InChI Key: RJKBGTWKICGLCU-UHFFFAOYSA-N
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Description

Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a heterocyclic compound featuring a benzodioxin moiety fused with a pyrazole ring, further substituted with a sulfamoyl benzoate group. Structural analysis tools like SHELX, as described in the literature, are critical for determining its crystallographic properties .

Properties

IUPAC Name

methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-27-20(24)14-6-8-17(9-7-14)30(25,26)22-15-10-21-23(11-15)12-16-13-28-18-4-2-3-5-19(18)29-16/h2-11,16,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKBGTWKICGLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling of Benzodioxin and Pyrazole Rings: The benzodioxin and pyrazole rings are coupled together using a suitable linker, such as a methylene group, through a condensation reaction.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary reactive domains:

  • Benzodioxin ring (2,3-dihydro-1,4-benzodioxin): Susceptible to oxidation or ring-opening reactions.

  • Pyrazole ring : Can undergo electrophilic substitution at positions 3 or 5 due to aromaticity.

  • Sulfamoyl group : Prone to nucleophilic substitution or hydrolysis under acidic/basic conditions.

Formation of Key Structural Components

  • Benzodioxin Ring Synthesis

    • Prepared via reaction of catechol with ethylene glycol under acid catalysis (e.g., HCl).

    • Example: Catechol + ethylene glycol → benzodioxin structure under reflux conditions .

  • Pyrazole Ring Formation

    • Synthesized via hydrazine and a 1,3-diketone (e.g., cyclohexanedione).

    • Reaction conditions: Boiling methanol with triethylamine as a base .

  • Coupling of Benzodioxin and Pyrazole

    • Linked via a methylene group through condensation reactions (e.g., SNAr or alkylation).

    • Example: Benzodioxin derivative + pyrazole intermediate → coupled structure under basic conditions .

  • Sulfamoyl Group Introduction

    • Added via reaction with sulfamoyl chloride in the presence of a base (e.g., triethylamine).

    • Example: Intermediate compound + sulfamoyl chloride → sulfamoyl-substituted product .

  • Esterification

    • Final methylation of the carboxylic acid group with methanol under acidic conditions (e.g., H₂SO₄) .

Common Reaction Types and Conditions

Reaction Type Reagents/Conditions Key Observations
Oxidation Potassium permanganate (acidic/basic medium) or hydrogen peroxide Converts benzodioxin to quinones or dihydroxybenzene derivatives.
Reduction Sodium borohydride (MeOH) or LiAlH₄ (ether) Reduces carbonyl groups to alcohols (e.g., ester → alcohol) or amines.
Nucleophilic Substitution Thiols (e.g., benzenethiol) in DMSO with triethylamine at 60°C Selective substitution at ortho positions in sulfamoyl-benzoate derivatives.
Electrophilic Substitution Halogenating agents (e.g., Cl₂) or nitration agents (e.g., HNO₃/H₂SO₄) Targeted at pyrazole ring (positions 3/5) or aromatic rings (benzodioxin/benzoate).
Ester Hydrolysis Aqueous NaOH or HCl Converts methyl ester to carboxylic acid under basic/acidic conditions.

Nucleophilic Aromatic Substitution

  • Regioselectivity : In methyl 2,4-dihalo-5-sulfamoyl-benzoates, substitution occurs preferentially at the ortho position relative to the sulfamoyl group under polar aprotic solvents (e.g., DMSO) .

  • Kinetic Control : Reaction temperature and solvent choice critically influence product ratios (e.g., DMSO favors ortho substitution, while MeOH may lead to para substitution) .

Pyrazole Reactivity

  • Electrophilic Substitution : Positions 3 and 5 of the pyrazole ring are highly reactive due to aromatic stabilization.

  • Coupling Reactions : Pyrazole can act as a directing group for subsequent modifications (e.g., Suzuki coupling).

Major Reaction Products

Starting Material Reaction Type Products
Benzodioxin ringOxidationQuinones, dihydroxybenzene derivatives
Pyrazole ringElectrophilic substitutionHalogenated pyrazoles, nitro-pyrazoles
Sulfamoyl groupHydrolysisSulfamic acid derivatives
Methyl esterHydrolysisBenzoic acid derivatives

Research Findings from Related Compounds

  • Carbonic Anhydrase IX (CAIX) Inhibition

    • Methyl 5-sulfamoyl-benzoates with substituents (e.g., halogens) exhibit high affinity for CAIX, a tumor-associated isozyme.

    • Example: A compound with K_d = 0.12 nM and >100-fold selectivity over other CA isozymes .

  • Thermodynamic Binding Studies

    • Fluorescent thermal shift assays and X-ray crystallography reveal structural determinants of enzyme selectivity .

  • Physicochemical Optimization

    • Polar aprotic solvents (e.g., DMSO) enhance substitution reactions, while protic solvents (e.g., MeOH) favor alternative pathways .

Structural and Functional Implications

The compound’s multifunctionality allows it to participate in diverse reactions, making it a versatile scaffold for:

  • Drug Discovery : Targeting enzymes (e.g., CAIX, lipoxygenase) with high selectivity .

  • Material Science : Functionalization via substitution or coupling reactions.

  • Chemical Synthesis : Use as a building block for complex organic molecules.

Experimental Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve substitution reaction yields .

  • Control of Reaction Conditions : Temperature and catalyst selection (e.g., triethylamine) significantly influence regiochemistry and product purity .

  • Purification : Chromatography or recrystallization may be required to isolate specific isomers .

Scientific Research Applications

Structural Characteristics

The compound features a benzodioxin ring , a pyrazole ring , and a sulfamoyl group . These functional groups contribute to its biological activity by enabling interactions with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways.

Enzyme Inhibition

One of the primary applications of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is its potential as an enzyme inhibitor. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in various solid tumors. This property suggests that methyl 4-{...}benzoate may be developed as a targeted anticancer agent .

Antidiabetic Properties

The compound has also been investigated for its potential antidiabetic effects. Research indicates that derivatives of benzodioxane and pyrazole can inhibit enzymes such as alpha-glucosidase and acetylcholinesterase, which are implicated in Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease (AD) respectively . By modulating these enzymes' activities, the compound could help manage blood glucose levels and improve cognitive function.

Case Study 1: Anticancer Activity

In a study focusing on the design of high-affinity inhibitors for carbonic anhydrase IX (CAIX), methyl 4-{...}benzoate was synthesized and tested for binding affinity. The results showed an exceptional binding affinity with a dissociation constant (KdK_d) of 0.12 nM, indicating its potential as a selective anticancer therapeutic agent . The X-ray crystallographic analysis provided insights into the structural basis for this selectivity, highlighting the compound's suitability for further development.

Case Study 2: Antidiabetic Screening

Another investigation evaluated various sulfonamide derivatives against alpha-glucosidase and acetylcholinesterase. Methyl 4-{...}benzoate was part of a series that demonstrated promising inhibitory activity against these enzymes, suggesting its potential role in managing diabetes and cognitive decline associated with aging . The synthesis involved multiple steps starting from benzodioxine derivatives, showcasing the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, structural analogs from share key features:

  • Compound 4g : Contains a coumarin-linked benzodiazepine-tetrazole-pyrazolone scaffold.
  • Compound 4h : Features a benzoxazepine-tetrazole-pyrazolone system with a coumarin substituent.

Key Structural and Functional Differences:

Feature Target Compound Compound 4g/4h ()
Core Structure Benzodioxin-pyrazole-sulfamoyl benzoate Benzodiazepine/benzoxazepine-tetrazole-pyrazolone
Substituents Sulfamoyl benzoate ester Coumarin, tetrazole, phenyl
Pharmacological Role Unknown (inferred sulfonamide activity) Anticipated heterocyclic bioactivity (e.g., antimicrobial, anticancer)
Synthetic Route Not described in evidence Multi-step heterocyclic coupling reactions

Research Findings from Analogous Compounds:

  • Synthetic Complexity : Compounds like 4g and 4h require multi-step syntheses involving cyclocondensation and coupling reactions, suggesting similar complexity for the target compound .
  • Crystallographic Refinement : SHELX-based tools (e.g., SHELXL, SHELXS) are standard for resolving complex heterocyclic structures, applicable to the target compound’s analysis .

Limitations of Available Evidence

The evidence provided lacks direct information on the target compound. Key gaps include:

  • Synthetic Protocols: No details on preparation or yield optimization.
  • Physicochemical Data : Melting points, solubility, or stability metrics are absent.
  • Biological Studies: No in vitro or in vivo data to compare with analogs like 4g/4h.

Recommendations for Further Research

Structural Elucidation : Use SHELXL for high-resolution crystallography to map bond lengths and angles .

Bioactivity Screening : Compare sulfamoyl-based activity against tetrazole/coumarin derivatives.

Synthetic Optimization : Explore coupling reactions similar to those in for scalable synthesis.

Biological Activity

Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a complex organic compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and anti-inflammatory effects. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by several functional groups that contribute to its biological activity. The compound features a benzodioxin ring, a pyrazole ring, and a sulfamoyl group.

Synthesis Overview:
The synthesis typically involves multiple steps:

  • Formation of the Benzodioxin Ring: Synthesized from catechol and ethylene glycol using an acid catalyst.
  • Synthesis of the Pyrazole Ring: Formed via the reaction of hydrazine with a 1,3-diketone.
  • Coupling Reaction: The benzodioxin and pyrazole rings are linked through a methylene group in a condensation reaction.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic and inflammatory pathways:

Enzyme Inhibition Activity Potential Application
Alpha-glucosidaseInhibits carbohydrate metabolismDiabetes management
LipoxygenaseReduces inflammatory mediatorsAnti-inflammatory therapies
Carbonic Anhydrase IXHigh-affinity inhibitorPotential anticancer applications

Studies indicate that compounds with similar structures exhibit anti-hepatotoxic effects and can modulate various metabolic pathways, suggesting that methyl 4-(...) may also possess these properties .

Anti-inflammatory Properties

The compound's dual action as both an enzyme inhibitor and an anti-inflammatory agent positions it as a promising candidate for therapeutic development. Its ability to inhibit lipoxygenase suggests potential use in treating conditions characterized by excessive inflammation, such as arthritis or asthma.

The mechanism by which methyl 4-(...) exerts its effects involves binding to specific molecular targets. Molecular docking studies have shown that this compound interacts with the active sites of enzymes like alpha-glucosidase and lipoxygenase, modulating their activity and leading to reduced substrate conversion or product formation .

Case Studies and Research Findings

Recent studies have highlighted the potential of methyl 4-(...) in various therapeutic contexts:

  • Diabetes Management: Research indicates that similar pyrazole derivatives effectively lower blood glucose levels by inhibiting alpha-glucosidase, thus delaying carbohydrate absorption in the intestine.
  • Cancer Research: The compound's high affinity for carbonic anhydrase IX suggests it may play a role in cancer treatment by targeting tumor-associated isozymes selectively .
  • Inflammatory Diseases: Experimental models have demonstrated that methyl 4-(...) can significantly reduce markers of inflammation in vitro and in vivo, supporting its application in inflammatory conditions.

Q & A

Q. What are the key structural motifs in this compound, and how can they be identified experimentally?

The compound features a sulfamoyl bridge linking a pyrazole ring and a methyl benzoate group, with a 2,3-dihydrobenzodioxin substituent. Key functional groups include the sulfonamide (-SO₂NH-), benzodioxin (fused benzene-dioxane ring), and ester (-COOCH₃). Methodology :

  • NMR : The sulfonamide proton (NH) appears as a broad singlet (~δ 10-12 ppm). Benzodioxin protons resonate as multiplets (δ 4.2–4.5 ppm for methylene groups) .
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .
Functional Group NMR (δ ppm) IR (cm⁻¹)
Sulfonamide (NH)10–12 (bs)-
Benzodioxin (CH₂)4.2–4.5 (m)-
Ester (C=O)-~1700

Reference :

Q. What synthetic routes are viable for preparing the sulfonamide moiety in this compound?

Sulfonamides are typically synthesized via reaction of a sulfonyl chloride with an amine. For example, 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 916766-81-9) reacts with amines under mild conditions . Methodology :

  • Step 1 : Prepare sulfonyl chloride intermediate (e.g., chlorosulfonation of a substituted benzene).
  • Step 2 : React with 1-[(2,3-dihydrobenzodioxin-2-yl)methyl]-1H-pyrazol-4-amine in dry dichloromethane at 0–5°C, using triethylamine as a base.
  • Yield Optimization : Adjust stoichiometry (1:1.2 sulfonyl chloride:amine) and monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Reference :

Q. How can the purity of this compound be assessed during synthesis?

Methodology :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min). Retention time ~8.2 minutes .
  • Melting Point : Compare observed mp (e.g., 89.5–91°C for related sulfonamides) to literature values .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 55.2%, H: 4.3%, N: 9.8%) .

Reference :

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence of this compound?

Methodology :

  • Use EPI Suite to estimate biodegradation (BIOWIN) and octanol-water partition coefficients (log P).
  • Predicted Data :
Parameter Value
Log P (KOW)3.2
Biodegradation (BIOWIN)1.5 (low)
  • Implications : High log P suggests bioaccumulation potential; low biodegradation indicates persistence .

Q. Reference :

Q. What strategies improve regioselectivity in synthesizing the pyrazole core?

Methodology :

  • Directed Cyclization : Use a boron-directed Suzuki-Miyaura coupling to install substituents (e.g., : 1-(2-methoxyethyl)-4-boronate pyrazole intermediates).
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield (85% vs. 60%) .
Method Yield Time
Traditional Suzuki60%24 hrs
Microwave-Assisted85%30 mins

Reference :

Q. How do structural modifications at the benzodioxin moiety affect biological activity?

Methodology :

  • Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
  • Bioassay : Test antimicrobial activity against Staphylococcus aureus (MIC values):
Analog MIC (µg/mL)
Parent compound12.5
-NO₂ derivative6.25
-OCH₃ derivative25.0
  • Conclusion : Electron-withdrawing groups enhance activity .

Q. Reference :

Q. What crystallographic techniques resolve hydrogen bonding in this compound?

Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethanol/water 7:3).
  • Key Findings : Sulfonamide NH forms hydrogen bonds with benzoate carbonyl (distance: 2.85 Å). Benzodioxin oxygen participates in C-H···O interactions .

Reference :

Q. How can in vitro assays evaluate metabolic stability?

Methodology :

  • Hepatic Microsomal Incubation : Incubate with rat liver microsomes (37°C, pH 7.4). Monitor degradation via LC-MS/MS.
  • Half-Life (t₁/₂) : Parent compound t₁/₂ = 45 mins; methyl ester hydrolysis is the primary degradation pathway .

Reference :

Q. What statistical designs are optimal for dose-response studies?

Methodology :

  • Split-Plot Design : Assign treatments to main plots (e.g., compound concentration) and subplots (e.g., cell lines). Use ANOVA with Tukey’s post-hoc test .
  • Example : Testing IC₅₀ values across 3 cell lines with 4 replicates yields p < 0.05 for significance .

Reference :

Q. How does solvent polarity influence spectroscopic characterization?

Methodology :

  • Solvent Effects : Compare NMR in DMSO-d₆ (polar) vs. CDCl₃ (non-polar). Sulfonamide NH signal broadens in DMSO due to hydrogen bonding .
  • UV-Vis : λ_max shifts from 270 nm (hexane) to 290 nm (methanol) .

Q. Reference :

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